![molecular formula C10H10ClNO3 B3100557 2-[(2-Chloropropanoyl)amino]benzoic acid CAS No. 137225-33-3](/img/structure/B3100557.png)

2-[(2-Chloropropanoyl)amino]benzoic acid

Overview

Description

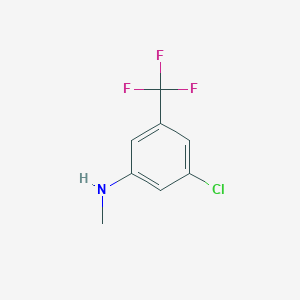

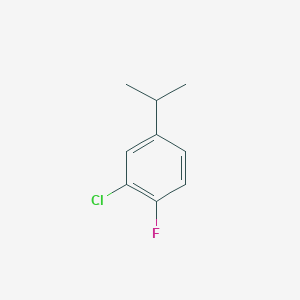

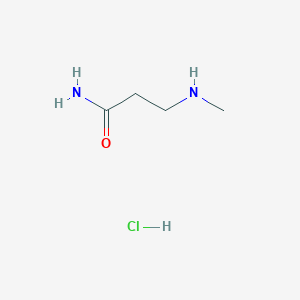

“2-[(2-Chloropropanoyl)amino]benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 . It is also known by its CAS number 137225-33-3 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 2-amino benzoic acid derivatives, have been synthesized and evaluated for their antimicrobial activity . The synthesis involved the reaction of 8-hydroxy quinoline with 2-amino benzoyl chloride in ether .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a 2-chloropropanoyl amino group attached .Physical and Chemical Properties Analysis

The compound has a melting point of 148 °C and a predicted boiling point of 446.0±30.0 °C . Its density is predicted to be 1.393±0.06 g/cm3 . The pKa value is predicted to be 3.15±0.10 .Scientific Research Applications

Polymorphism and Cocrystal Formation

2-((2,6-Dichlorophenyl)amino)benzoic acid, a derivative of 2-[(2-Chloropropanoyl)amino]benzoic acid, has been studied for its polymorphism and potential as a non-steroidal anti-inflammatory drug. Research has focused on the polymorphism of this compound to understand the effect of double Cl-CH3 exchange. Such studies are crucial in crystal engineering and drug formulation to ensure consistency and efficacy in pharmaceutical applications (Zhoujin et al., 2022).

Crystal Structure and Hydrogen Bonding

Another study on a compound structurally similar to this compound, namely 2-Amino-5-chloropyridine–benzoic acid, reveals insights into the crystal structure and hydrogen bonding patterns. Understanding such interactions is pivotal for the development of materials with desired physical properties, and could be relevant for the derivatives of this compound (Hemamalini & Fun, 2010).

Chemical Synthesis and Material Science

Synthesis and Antibacterial Screening

In a study focusing on N-benzyl-2-aminobenzoic acid, a related compound, the synthesis, characterization, and screening for antibacterial activity were conducted. Although no significant antibacterial activity was found, such studies contribute to the understanding of the chemical properties and potential applications of similar compounds (Odion, Ajibosin, & Usifoh, 2021).

Halogen Bond Importance in Crystal Structure

The study of 2-Chloro-4-nitrobenzoic acid, which shares structural similarity with this compound, demonstrates the role of halogen bonds in crystal stabilization. This has implications for the design and development of new materials, especially in the field of crystal engineering and pharmaceuticals (Oruganti et al., 2017).

Biomedical Applications and Probes

Development of Fluorescence Probes

Compounds structurally related to this compound, such as HPF and APF, have been synthesized and used as fluorescence probes to detect reactive oxygen species. Such developments are crucial for understanding oxidative stress and its implications in various diseases (Setsukinai et al., 2003).

Future Directions

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoic acid derivatives .

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The chlorine atom in the propanoyl group may also play a role in its reactivity .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical reactions, including oxidation and reduction processes .

Properties

IUPAC Name |

2-(2-chloropropanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-5-3-2-4-7(8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHMNJBPZJOHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

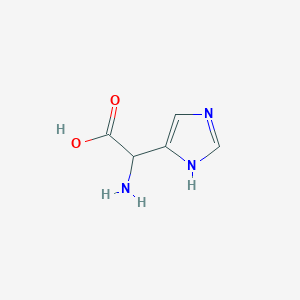

![Methyl 3-[(cyanoacetyl)amino]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3100519.png)

![4-Amino-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3100582.png)